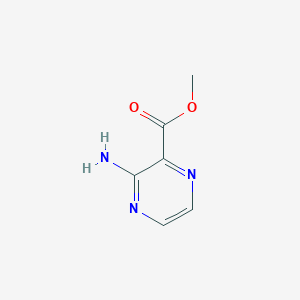

Methyl 3-aminopyrazine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCSQLZZXBPATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167496 | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16298-03-6 | |

| Record name | 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16298-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminopyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINOPYRAZINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B97688ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-aminopyrazine-2-carboxylate synthesis from 3-aminopyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-aminopyrazine-2-carboxylate from 3-aminopyrazine-2-carboxylic acid, a key reaction for the formation of a versatile intermediate in the development of novel therapeutics. This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory-scale and pilot-plant production.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the synthesis of various heterocyclic compounds, including pteridinones and triazolopyrazines.[1] Its structure, featuring a pyrazine (B50134) ring substituted with both an amino and a methoxycarbonyl group, offers multiple reaction sites for further chemical modification.[1][2] This guide focuses on the direct esterification of 3-aminopyrazine-2-carboxylic acid, a common and efficient method for its preparation.

Synthetic Approaches

The conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester can be achieved through several synthetic strategies. The most prevalent methods include Fischer-Speier esterification under acidic conditions and alkylation of the corresponding carboxylate salt.

Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

Alkylation of Carboxylate Salts

An alternative route involves the deprotonation of the carboxylic acid with a suitable base to form a carboxylate salt, which is then alkylated with a methylating agent such as methyl bromide. This method is often performed in a polar aprotic solvent like dimethylformamide (DMF).

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.

| Parameter | Fischer Esterification | Alkylation of Potassium Salt |

| Starting Material | 3-Aminopyrazine-2-carboxylic acid | Potassium salt of 3-aminopyrazine-2-carboxylic acid |

| Reagents | Methanol, Concentrated Sulfuric Acid | Methyl Bromide, Dimethylformamide |

| Scale (Starting Material) | 5 g | 70.8 g (0.4 mol) |

| Solvent | Methanol (50 ml) | Dimethylformamide (80 g) |

| Catalyst/Promoter | Concentrated Sulfuric Acid (4 eq.) | Not Applicable |

| Reaction Temperature | Ice-water bath initially, then room temperature | 43°C, then room temperature |

| Reaction Time | Monitored by TLC until completion | 6 hours, then 15 hours |

| Product Yield | 4.18 g (76%) | 46.6 g (79.4%) |

| Product Purity | Brown solid | 99.5% |

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

-

3-Aminopyrazine-2-carboxylic acid (5 g, 1 eq.)

-

Methanol (50 ml)

-

Concentrated Sulfuric Acid (4 eq.)

-

Saturated Sodium Carbonate solution

-

Ice-water bath

Procedure:

-

To a flask containing methanol (50 ml), add 3-aminopyrazine-2-carboxylic acid (5 g).

-

Cool the mixture in an ice-water bath.

-

Slowly add concentrated sulfuric acid (4 eq.) to the suspension.

-

Remove the ice-water bath and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Adjust the pH of the residue to 8 with a saturated sodium carbonate solution to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the solid at 50°C for 2 hours to yield this compound as a brown solid (4.18 g, 76% yield).[1]

Protocol 2: Alkylation of the Potassium Salt

This protocol is based on a patented method for the preparation of this compound.[3]

Materials:

-

Potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g, 0.4 mol)

-

Methyl bromide (35.5 g initial, 38.5 g additional; total 0.77 mol)

-

Dimethylformamide (80 g)

-

Water

Procedure:

-

In a reaction vessel, dissolve methyl bromide (35.5 g) in dimethylformamide (80 g).

-

With stirring, introduce the potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g).

-

Heat the suspension to 43°C.

-

Over a period of 6 hours, introduce an additional 38.5 g of methyl bromide.

-

After the addition is complete, continue stirring the suspension for 15 hours at room temperature.

-

Dilute the suspension with 150 g of water.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with water.

-

Dry the product to obtain this compound (46.6 g, 79.4% yield) with a purity of 99.5%.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer esterification route.

Caption: Fischer Esterification Workflow.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate, it is a precursor to molecules that may interact with various biological pathways. For instance, derivatives of 3-aminopyrazine-2-carboxamides have been investigated for their potential as antimicrobial agents. The logical relationship for the synthesis of these amides from the methyl ester is depicted below.

Caption: Synthesis of Amide Derivatives.

Conclusion

The synthesis of this compound from 3-aminopyrazine-2-carboxylic acid is a well-established and efficient process. Both the Fischer esterification and the alkylation of the carboxylate salt provide good to excellent yields of the desired product. The choice of method may depend on the available starting materials, scale of the reaction, and desired purity of the final compound. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-aminopyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical characteristics, details experimental protocols for their determination, and provides a procedural workflow for its synthesis and purification.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 169-172 °C | |

| Boiling Point | 300.8 ± 37.0 °C (Predicted) | |

| Solubility | Soluble in Chloroform, Methanol | |

| pKa | -0.30 ± 0.10 (Predicted) | |

| LogP | 0.2 (at 20°C and pH 7) | |

| CAS Number | 16298-03-6 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

Method 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a general procedure for the synthesis of this compound from 3-aminopyrazine-2-carboxylic acid.

-

Materials: 3-aminopyrazine-2-carboxylic acid, Methanol, Concentrated Sulfuric Acid, Saturated Sodium Carbonate Solution, Ice-water bath, Magnetic stirrer, Filtration apparatus.

-

Procedure:

-

To a flask containing 50 ml of methanol, add 5 g of 3-aminopyrazine-2-carboxylic acid.

-

Cool the mixture in an ice-water bath.

-

Slowly add 4 equivalents of concentrated sulfuric acid to the stirred mixture.

-

Remove the ice-water bath and continue stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Adjust the pH of the residue to 8 with a saturated sodium carbonate solution to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the solid at 50 °C for 2 hours to yield this compound.

-

Method 2: Reaction of Potassium Salt with Methyl Bromide

This protocol is based on the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.[2]

-

Materials: Potassium salt of 3-aminopyrazine-2-carboxylic acid, Methyl bromide, Dimethylformamide (DMF), Water, Filtration apparatus.[2]

-

Procedure:

-

Introduce 70.8 g of the potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) into a solution of 35.5 g of methyl bromide (0.37 mol) in 80 g of dimethylformamide with stirring.[2]

-

Heat the suspension to 43 °C and introduce a further 38.5 g (0.4 mol) of methyl bromide over 6 hours.[2]

-

After stirring for an additional 15 hours at room temperature, dilute the suspension with 150 g of water.[2]

-

Filter the mixture, wash the filter cake with water, and dry to obtain the product.[2]

-

Determination of Physicochemical Properties

The following are general, standard protocols for the determination of the physicochemical properties of organic compounds like this compound.

1. Melting Point Determination

-

Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube or a digital instrument).[3][4]

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.[3]

-

Introduce a small amount of the crystalline compound into the open end of the capillary tube.[3]

-

Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[3][4]

-

2. Boiling Point Determination

-

Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, and a heating apparatus (e.g., Thiele tube or aluminum block).[5]

-

Procedure:

-

Place a small amount of the liquid sample into a fusion tube.[5]

-

Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[5]

-

Attach the fusion tube to a thermometer and heat the apparatus slowly.[5]

-

Observe for a rapid and continuous stream of bubbles emerging from the capillary tube. The temperature at which this occurs is the boiling point.[5]

-

3. Solubility Determination

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

In a small test tube, place approximately 25 mg of the compound.[6]

-

Add 0.75 mL of the solvent (e.g., water, chloroform, methanol) in small portions.[6]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[6]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

4. pKa Determination

-

Method: Potentiometric Titration.[7]

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.[7]

-

Procedure:

-

Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Measure and record the pH of the solution after each addition of the titrant.[7]

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point of the titration curve.[7]

-

5. LogP (Octanol-Water Partition Coefficient) Determination

-

Method: Shake Flask Method.[8]

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Prepare a solution of the compound in either n-octanol or water.

-

Place known volumes of n-octanol and water (pre-saturated with each other) into a separatory funnel.

-

Add a known amount of the compound to the separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]

-

LogP is the base-10 logarithm of the partition coefficient.[8]

-

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via esterification.

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

Spectroscopic and Synthetic Profile of Methyl 3-aminopyrazine-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 3-aminopyrazine-2-carboxylate (C₆H₇N₃O₂), a key intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectroscopic data.

Chemical Structure and Properties

This compound is a pyrazine (B50134) derivative with a methoxycarbonyl group at position 2 and an amino group at position 3.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][2][3][4][5] |

| CAS Number | 16298-03-6 | [1][2][3][4] |

| Melting Point | 169-172 °C | [2][3] |

| Appearance | Yellow Crystalline Powder or Brown Solid | [2] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.

Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol describes the synthesis via acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

-

3-Aminopyrazine-2-carboxylic acid is dissolved in methanol.

-

The solution is cooled in an ice-water bath.

-

Concentrated sulfuric acid is added slowly to the cooled solution.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction solution is concentrated.

-

The pH of the resulting solution is adjusted to 8 with a saturated sodium carbonate solution.

-

The precipitate formed is collected by filtration.

-

The solid is dried at 50 °C for 2 hours to yield this compound.[2]

A similar procedure was reported where the reaction mixture was stirred for 48 hours at room temperature. After alkalization with NaHCO₃ to pH 7, the precipitate was filtered off.[6]

Reaction of Potassium Salt with Methyl Bromide

This method involves the reaction of the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.

Procedure:

-

The potassium salt of 3-aminopyrazine-2-carboxylic acid is added to a solution of methyl bromide in dimethylformamide (DMF) with stirring.

-

The suspension is heated to 43 °C, and additional methyl bromide is introduced over 6 hours.

-

The mixture is stirred for another 15 hours at room temperature.

-

The suspension is then diluted with water and filtered.

-

The filter cake is washed with water and dried to give this compound.[7]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The following table lists the reported ¹³C NMR chemical shifts. The data was obtained in DMSO-d₆ with TMS as the standard.[8]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 166.1 |

| C3 | 155.4 |

| C5 | 131.1 |

| C6 | 125.9 |

| OCH₃ | 51.6 |

| C=O | 166.1 |

Note: Specific assignments for C2, C3, C5, and C6 were not explicitly provided in the source.

Infrared (IR) Spectroscopy

The IR spectrum of related N-substituted 3-aminopyrazine-2-carboxamides shows a characteristic signal for the amidic carbonyl group in the range of 1641–1684 cm⁻¹.[6] For this compound, the ester carbonyl stretch is expected in a similar region. The spectrum would also exhibit characteristic bands for N-H stretching of the amino group and C-H stretching of the aromatic ring and methyl group.

Experimental Protocols for Spectroscopic Analysis

Generic protocols for obtaining NMR and IR spectra are described below. These are standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., Bruker-Avance 300 MHz).[9] Use TMS as an internal standard.[9]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer (e.g., Perkin-Elmer).[9]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]

- 3. 3-Aminopyrazine-2-carboxylic acid methyl ester | 16298-03-6 [chemnet.com]

- 4. This compound | 16298-03-6 | Q-103337 [biosynth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. tandfonline.com [tandfonline.com]

Technical Guide: Solubility of Methyl 3-aminopyrazine-2-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for designing and optimizing synthetic routes, purification processes, and formulation strategies. This technical guide provides a summary of the currently available solubility information for this compound and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [1][2][3] |

| Appearance | Yellow crystalline powder |

| Melting Point | 169-172 °C[2] |

Solubility Data

A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubilities as required for their specific applications.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Chloroform | Not Specified | Soluble | [4] |

| Methanol | Not Specified | Soluble | [4] |

| Acetone | Data Not Available | - | |

| Ethanol | Data Not Available | - | |

| Isopropanol | Data Not Available | - | |

| Acetonitrile | Data Not Available | - | |

| Tetrahydrofuran (THF) | Data Not Available | - | |

| Toluene | Data Not Available | - | |

| N,N-Dimethylformamide (DMF) | Data Not Available | - | |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | - |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation has not been quantitatively reported in the reviewed literature.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7][8][9] The following protocol provides a detailed procedure for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][11] A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S ( g/100 mL) = C × DF × (100 / V)

Where:

-

C = Concentration of the diluted sample (g/mL) determined from the calibration curve.

-

DF = Dilution factor.

-

V = Volume of the solvent used for dilution (mL).

-

-

4.3. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氨基吡嗪-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 16298-03-6 | Q-103337 [biosynth.com]

- 4. Methyl 3-amino-2-pyrazinecarboxylate CAS#: 16298-03-6 [m.chemicalbook.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 3-aminopyrazine-2-carboxylate as a Chemical Intermediate: A Technical Guide

Introduction: Methyl 3-aminopyrazine-2-carboxylate is a highly versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a pyrazine (B50134) ring substituted with both an amino and a methyl carboxylate group, makes it a valuable precursor for the development of a wide range of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the synthesis of novel pharmaceutical agents and other functional organic compounds.

Physicochemical Properties of this compound

This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂[1][2][3] |

| Molecular Weight | 153.14 g/mol [1][2] |

| CAS Number | 16298-03-6[1][2][3] |

| Appearance | White to off-white or yellow solid/powder[3][4] |

| Melting Point | 169-172 °C |

| Boiling Point | ~300 °C[2] |

| Flash Point | 136 °C[2] |

| IUPAC Name | This compound[1] |

| Synonyms | Methyl 2-aminopyrazine-3-carboxylate, 3-Aminopyrazine-2-carboxylic Acid Methyl Ester[1][2] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the Fischer esterification of 3-aminopyrazine-2-carboxylic acid. This reaction is typically carried out in methanol (B129727) with a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid[6]

-

Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) in a suitable reaction vessel.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (3.2 mL) to the stirred suspension.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Work-up: Pour the reaction mixture into water (27 mL).

-

Neutralization: Carefully add sodium bicarbonate (approx. 6.3 g) to neutralize the acid until the pH reaches 7.

-

Isolation: Collect the resulting precipitate by filtration to obtain this compound as a white-brown solid.

References

The Discovery and Synthetic Journey of Methyl 3-aminopyrazine-2-carboxylate: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its strategic placement of amino and carboxylate functional groups on the pyrazine (B50134) ring makes it a versatile scaffold and a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide delves into the discovery, historical context, and synthetic evolution of this pivotal molecule. Furthermore, it will detail its physicochemical properties, spectroscopic signature, and its instrumental role in the development of novel therapeutic agents.

While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in its function as a key building block. The structural motif of 3-aminopyrazine-2-carboxylic acid and its derivatives is found in numerous compounds with significant pharmacological activities, including antimicrobial and anticancer properties. This guide will explore the journey of this compound from its early synthesis to its current applications, providing researchers and drug development professionals with a comprehensive understanding of its importance.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | 170 °C | [3] |

| Boiling Point | 300 °C (predicted) | [3] |

| Appearance | Khaki to brown solid | [4] |

| CAS Number | 16298-03-6 | [1][2] |

Historical Perspective and Discovery

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its origins can be traced back to the broader exploration of pyrazine chemistry. A significant early reference that provides context is the work of Ellingson, Henry, and McDonald in their 1945 publication in the Journal of the American Chemical Society. Although this paper primarily focuses on the synthesis of pterins, it describes the preparation of 3-aminopyrazine-2-carboxylic acid and its subsequent esterification to the methyl ester, albeit with a reported crude yield of 72%. This suggests that the compound was synthesized and characterized at least by the mid-1940s as an intermediate in the study of more complex heterocyclic systems.

A 1991 European patent application mentions this 1945 paper and highlights the unsatisfactory yields of the early acid-catalyzed esterification methods, indicating that the synthesis of this compound has been a subject of process development over the years.[5] The patent itself proposes an alternative route via the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.[5] This historical progression underscores the compound's recognized importance as a synthetic intermediate, driving efforts to improve its preparation.

Synthetic Methodologies

The primary and most well-documented method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid.

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol is based on a general procedure described in the literature for the synthesis of this compound.[6][7]

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

Methanol (B129727) (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Water (H₂O), deionized

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid.

-

Add a sufficient volume of anhydrous methanol to suspend the starting material.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise to the stirred suspension. A typical molar ratio is 1 equivalent of the carboxylic acid to a catalytic amount of sulfuric acid.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate of reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause effervescence (CO₂ evolution).

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry.

-

If the product does not precipitate, transfer the neutralized mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Yield:

The reported yields for this reaction vary, with earlier literature citing crude yields around 72%.[5]

Alternative Synthetic Approach

A patent describes an alternative method involving the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid (e.g., the potassium salt) with methyl bromide in a solvent such as dimethylformamide (DMF).[5] This method is proposed to offer higher purity and more satisfactory yields.[5]

Reaction Scheme:

Caption: Synthetic routes to this compound.

Role in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of a diverse range of derivatives with potential therapeutic applications. The primary amino group and the methyl ester moiety serve as convenient handles for further chemical modifications, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Antimicrobial Agents

A significant area of application for this compound is in the development of novel antimicrobial agents. Derivatives are synthesized by reacting this compound with various amines to form amides. These amides have been investigated for their activity against a spectrum of pathogens, including bacteria and fungi. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[7]

Anticancer Agents

The pyrazine scaffold is also a recognized pharmacophore in the design of anticancer drugs. Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity against Ehrlich ascites tumor cells in animal models.[8] While this study used the carboxylic acid, the methyl ester is a common precursor for creating the necessary ligands for such complexes.

The general workflow for utilizing this compound in the synthesis of bioactive derivatives is depicted below.

Caption: Workflow for the synthesis and screening of bioactive derivatives.

Conclusion

This compound has evolved from a laboratory curiosity in the mid-20th century to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable tool for the creation of diverse molecular architectures. While its own biological profile is not a primary focus, its role as a key intermediate in the development of potent antimicrobial and anticancer agents is firmly established. The continued exploration of derivatives based on this scaffold promises to yield new therapeutic leads, solidifying the enduring importance of this compound in the quest for novel medicines. This guide provides a foundational understanding for researchers and professionals engaged in this exciting field, highlighting the rich history and ongoing potential of this remarkable molecule.

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-pyrazinecarboxylate 97 16298-03-6 [sigmaaldrich.com]

- 3. This compound | 16298-03-6 | Q-103337 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminopyrazine-2-carboxylate is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. The strategic positioning of the amino and methyl ester groups on the electron-deficient pyrazine (B50134) ring bestows upon it a unique chemical character. This technical guide provides a comprehensive examination of the reactivity of the amino group in this compound, focusing on its nucleophilic properties and its behavior in key chemical transformations. This document consolidates spectroscopic data, physicochemical properties, and detailed experimental protocols for researchers engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

Pyrazine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and natural products, prized for their diverse biological activities.[1] this compound, in particular, serves as a versatile precursor, with its reactivity profile largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing pyrazine core and adjacent methyl ester. Understanding the reactivity of the amino group is paramount for the strategic design and synthesis of novel pyrazine-containing compounds. This guide will delve into the electronic effects governing its reactivity, its performance in common synthetic transformations, and provide practical experimental details.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is essential for its effective use and characterization in a laboratory setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 169-172 °C | |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| pKa (Predicted, amino group) | -0.30 ± 0.10 | [3] |

| LogP | 0.2 at 20°C and pH 7 | [3] |

| CAS Number | 16298-03-6 |

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination may yield a different value.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | DMSO-d₆ | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 3.85 (s, 3H) | [4] (adapted) |

| ¹³C NMR | DMSO-d₆ | 166.6, 155.9, 146.5, 131.5, 126.7, 52.5 | [5] (adapted) |

The IR spectrum of this compound reveals characteristic vibrational frequencies for its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (Amino) | Asymmetric stretch | ~3390 | [6] |

| N-H (Amino) | Symmetric stretch | ~3210 | [6] |

| C=O (Ester) | Stretch | ~1720 | [6] |

| C=N, C=C (Aromatic) | Stretches | ~1600-1400 | [6] |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a delicate balance of competing electronic effects. The pyrazine ring, being an electron-deficient aromatic system, significantly reduces the electron density on the exocyclic amino group through resonance and inductive effects. This deactivation makes the amino group less nucleophilic compared to anilines. However, it is still sufficiently reactive to participate in a range of important chemical transformations.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyrazine ring, which diminishes its availability for donation to electrophiles. Consequently, this compound is a weak base, with a predicted pKa of its conjugate acid being significantly low.[3] This reduced basicity directly correlates with its nucleophilicity. While direct acylation can be challenging, it is achievable under appropriate conditions, indicating that the amino group retains sufficient nucleophilic character for synthetic utility.[7]

Key Reactions

The amino group serves as a handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

The formation of an amide bond via acylation of the amino group is a common and crucial transformation. Due to the reduced nucleophilicity of the amino group, forcing conditions or highly reactive acylating agents are often necessary.

Caption: General workflow for the acylation of this compound.

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.

Caption: Synthetic pathway involving diazotization and subsequent Sandmeyer reaction.

While the amino group itself is a nucleophile, the pyrazine ring can be functionalized with a leaving group (e.g., a halogen) to undergo palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, with other amines. This reaction is a powerful tool for constructing complex aryl amines.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the amino group of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Acylation of this compound

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

-

Anhydrous pyridine (B92270) (1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Disperse this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

With stirring, add anhydrous pyridine (1.5 eq) to the suspension.

-

Cool the mixture in an ice bath and add the acyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amino group to a chloro group via a diazonium intermediate.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of this compound (1.0 eq) in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of CuCl (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination of a Halogenated Pyrazine Derivative

This is a general protocol for the coupling of an amine with a halo-pyrazine, which could be synthesized from this compound.

Materials:

-

Halogenated pyrazine derivative (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, BINAP, 4-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous toluene (B28343) or dioxane

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed tube

Procedure:

-

To an oven-dried Schlenk flask, add the halogenated pyrazine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Add anhydrous solvent, followed by the amine.

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The amino group of this compound, while deactivated by the electron-deficient pyrazine ring, remains a synthetically valuable functional group. Its reactivity in acylation, diazotization, and as a potential precursor for cross-coupling reactions makes it a cornerstone in the synthesis of complex heterocyclic systems. A nuanced understanding of the electronic factors influencing its nucleophilicity allows for the rational design of reaction conditions to achieve desired chemical transformations. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this versatile building block, facilitating the development of novel molecules with potential applications in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. nanoient.org [nanoient.org]

- 7. mdpi.com [mdpi.com]

The Strategic Role of Methyl 3-Aminopyrazine-2-carboxylate in the Synthesis of Bioactive Pteridinones

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the pivotal role of methyl 3-aminopyrazine-2-carboxylate as a versatile precursor in the synthesis of pteridinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document provides detailed experimental protocols, quantitative data analysis, and a review of the biological significance of the resulting pteridinone scaffolds, particularly as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Introduction: Pteridinones - A Scaffold of Therapeutic Importance

Pteridinones, bicyclic heteroaromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of great interest in medicinal chemistry.[1] Naturally occurring and synthetic pteridine (B1203161) derivatives are known to modulate various biological processes, and their deficiency or dysregulation is associated with several diseases.[2] The pterin (B48896) substructure, a 2-amino-4-oxo-pteridine, is found in essential cofactors like folic acid and biopterin.[3] In recent years, pteridinone derivatives have emerged as potent inhibitors of various kinases, positioning them as promising candidates for the development of targeted therapies.[4][5][6][7]

This compound is a key building block for the construction of the pteridinone core. Its ortho-amino ester functionality provides the necessary reactive sites for cyclization reactions to form the pyrimidine ring of the pteridinone system. This guide will detail the synthetic route from 3-aminopyrazine-2-carboxylic acid to this compound and its subsequent transformation into pteridinones.

Synthesis of Pteridinone Precursors and Core Structures

The synthesis of pteridinones from this compound is a multi-step process that begins with the formation of the precursor ester, followed by its conversion to an amide, and subsequent cyclization to the pteridinone ring.

Synthesis of this compound

The initial step involves the esterification of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester, this compound. This is typically achieved through a Fischer esterification reaction.[8]

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid [8]

-

Reaction Setup: 3-Aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) is suspended in methanol (B129727) (250 mL) and the mixture is cooled to 0 °C in an ice bath.

-

Acid Catalyst Addition: Concentrated sulfuric acid (3.2 mL) is added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is stirred at room temperature for 48 hours.

-

Work-up: The reaction mixture is poured into water (27 mL) and neutralized to pH 7 by the careful addition of sodium bicarbonate (approximately 6.3 g).

-

Isolation: The resulting precipitate is collected by filtration to yield this compound as a solid.

Synthesis of 3-Aminopyrazine-2-carboxamide (B1665363)

The methyl ester is then converted to the corresponding amide, 3-aminopyrazine-2-carboxamide, through ammonolysis. This intermediate is crucial for the subsequent cyclization to form the pteridin-4-one ring.

Experimental Protocol: Ammonolysis of this compound [9]

-

Reaction Setup: this compound is dissolved in a 2 M solution of ammonia (B1221849) in ethanol.

-

Reaction: The solution is stirred at room temperature for 24 hours, during which a precipitate of 3-aminopyrazine-2-carboxamide forms.

-

Isolation: The solvent and excess ammonia are removed under reduced pressure to yield the crude 3-aminopyrazine-2-carboxamide, which can be purified by recrystallization. A near-quantitative yield is typically obtained.[9]

Synthesis of Pteridin-4-one

The final step in the synthesis of the core pteridinone structure is the cyclization of 3-aminopyrazine-2-carboxamide. This can be achieved by reacting the amide with a one-carbon synthon, such as triethyl orthoformate.[3]

Experimental Protocol: Cyclization to Pteridin-4-one [3]

-

Reaction Setup: 3-Aminopyrazine-2-carboxamide is suspended in a mixture of triethyl orthoformate and acetic anhydride.

-

Reaction: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated pteridin-4-one is collected by filtration and washed with a suitable solvent (e.g., ethanol) to afford the purified product.

The overall synthetic workflow is depicted below:

Quantitative Data Summary

The yields of the intermediate N-substituted 3-aminopyrazine-2-carboxamides, synthesized from this compound, are presented in the table below. These reactions demonstrate the utility of the methyl ester as a precursor.

| Compound | R Group (in N-R) | Yield (%) | Reference |

| 1 | Benzyl | - | [8] |

| 2 | 2-Methylbenzyl | 27 | [8] |

| 3 | 3-Methylbenzyl | 35 | [8] |

| 4 | 4-Methylbenzyl | 42 | [8] |

| 5 | 2-Chlorobenzyl | 33 | [8] |

| 6 | 3-Chlorobenzyl | 40 | [8] |

| 7 | 4-Chlorobenzyl | 45 | [8] |

| 8 | 4-Methoxybenzyl | 38 | [8] |

| Table 1: Yields of N-substituted 3-aminopyrazine-2-carboxamides synthesized from this compound. |

Biological Significance: Pteridinones as Kinase Inhibitors in Cellular Signaling

Pteridinone derivatives have been identified as potent inhibitors of several protein kinases that are critical components of signaling pathways dysregulated in cancer and other diseases.[4][5][6][7] The following sections illustrate the role of pteridinone inhibitors in key signaling cascades.

Inhibition of Polo-like Kinase 1 (PLK1) and Bromodomain-containing Protein 4 (BRD4)

Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression, and its overexpression is common in many cancers.[10] Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of key oncogenes.[8] Dual inhibition of PLK1 and BRD4 by pteridinone derivatives represents a promising anti-cancer strategy.[4]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways [mdpi.com]

- 8. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 3-aminopyrazine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate serves as a pivotal scaffold in medicinal chemistry, forming the foundation for a diverse array of derivatives with significant therapeutic potential. While the parent ester is primarily utilized as a key synthetic intermediate, its derivatives, particularly amides and hydrazides, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and other pharmacological properties of these valuable compounds. We will delve into their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.

I. Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) pathway and its downstream effectors.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-aminopyrazine-2-carboxamide (B1665363) derivatives, showcasing their half-maximal inhibitory concentrations (IC50) against several human cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-methyl-1,1-dioxidothiomorpholino)pyrazine-2-carboxamide | FGFR2 (enzymatic assay) | 0.150 | [1][2] |

| 18d | 3-amino-N-(3,5-dihydroxyphenyl)-6-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | FGFR2 (enzymatic assay) | 0.600 | [2] |

| 18d | 3-amino-N-(3,5-dihydroxyphenyl)-6-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | FGFR3 (enzymatic assay) | 0.480 | [2] |

| 18g | 3-amino-N-(3,5-dihydroxyphenyl)-6-((pyrrolidin-1-yl)methyl)pyrazine-2-carboxamide | FGFR2 (enzymatic assay) | 0.380 | [2] |

| 20 | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 (human liver cancer) | 41.4 | [3] |

| 10 | 3-amino-N-hexylpyrazine-2-carboxamide | HepG2 (human liver cancer) | 389 | [3] |

| 16 | 3-amino-N-(4-fluorophenyl)pyrazine-2-carboxamide | HepG2 (human liver cancer) | >250 | [3] |

| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | HepG2 (human liver cancer) | >50 | [3] |

Signaling Pathway: FGFR Inhibition

Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[1][2] Inhibition of FGFR blocks downstream signaling cascades, primarily the RAS-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

II. Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown activity against a range of pathogens, including bacteria and mycobacteria. The structural modifications of the core pyrazine (B50134) ring have allowed for the development of derivatives with potent antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 3-aminopyrazine-2-carboxamide derivatives against different microbial strains.

| Compound ID | Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |

| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [3] |

| 20 | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Mycobacterium smegmatis | 31.25 | [3] |

| 11 | 3-amino-N-heptylpyrazine-2-carboxamide | Mycobacterium smegmatis | 62.5 | [3] |

| 12 | 3-amino-N-octylpyrazine-2-carboxamide | Mycobacterium smegmatis | 62.5 | [3] |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Candida albicans | 3.125 | [4] |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Candida albicans | 3.125 | [4] |

| P3, P4, P7, P9 | Various piperazine (B1678402) derivatives | Escherichia coli | 50 | [4] |

| P6, P7, P9, P10 | Various piperazine derivatives | Pseudomonas aeruginosa | 25 | [4] |

| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [5] |

| 9 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [5] |

III. Experimental Protocols

To ensure the reproducibility and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives from this compound

This protocol describes a general method for the aminolysis of this compound to synthesize N-substituted 3-aminopyrazine-2-carboxamides.

Materials:

-

This compound

-

Substituted amine (e.g., benzylamine)

-

Ammonium (B1175870) chloride (NH4Cl)

-

Methanol

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a microwave reaction vial, combine this compound (1 equivalent), the desired substituted amine (3 equivalents), and a catalytic amount of ammonium chloride (0.1 equivalents) in methanol.[3]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and power (e.g., 130 °C, 90 W) for a designated time (e.g., 40 minutes).[3]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and adsorb it onto silica gel.

-

Purify the crude product by flash column chromatography using an appropriate solvent gradient (e.g., ethyl acetate (B1210297) in hexane) to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.[3]

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides using Methyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, valuable scaffolds in medicinal chemistry, from Methyl 3-aminopyrazine-2-carboxylate. The described methods are essential for the development of novel therapeutic agents, as derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promising biological activities, including antimycobacterial and kinase inhibitory effects.[1][2]

Introduction

N-substituted 3-aminopyrazine-2-carboxamides are a class of heterocyclic compounds of significant interest in drug discovery. Their structural framework is a key component in various biologically active molecules. The synthesis of these compounds is often achieved through the amidation of a pyrazine-2-carboxylic acid derivative. This document outlines a reliable and efficient method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from this compound. The protocol is based on the aminolysis of the methyl ester, a common and effective method for amide bond formation.

Chemical Reaction Pathway

The overall synthetic scheme involves the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 3-aminopyrazine-2-carboxamide. This reaction is typically facilitated by heat, and in some cases, microwave irradiation can be employed to accelerate the process.

Caption: General reaction scheme for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Materials and Equipment

-

Reagents:

-

This compound

-

Substituted amine (e.g., benzylamine (B48309) derivatives)

-

Methanol (MeOH)

-

Ammonium (B1175870) chloride (NH₄Cl) (optional, as a catalyst)[3]

-

Solvents for purification (e.g., hexane (B92381), ethyl acetate)

-

Silica (B1680970) gel for chromatography

-

-

Equipment:

-

Microwave reactor for synthesis

-

Reaction vials suitable for microwave synthesis

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization

-

Synthesis of N-benzyl-3-aminopyrazine-2-carboxamides (Procedure A)[3][4]

This protocol is adapted from a method utilizing microwave-assisted synthesis for the aminolysis of the methyl ester.

Step 1: Reaction Setup

-

In a microwave reaction vial equipped with a magnetic stirrer, combine this compound (100 mg, 0.65 mmol).

-

Add the desired substituted benzylamine (1.95 mmol, 3 equivalents).

-

Add methanol (2 mL) as the solvent.

-

Optionally, add a catalytic amount of ammonium chloride (10 mg, 0.19 mmol, 0.1 equivalents).[3]

Step 2: Microwave-Assisted Reaction

-

Seal the reaction vial and place it in the microwave reactor.

-

Irradiate the mixture at 130 °C for 40 minutes with a power of 90 W.[3][4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (B1210297) (2:1) mobile phase.[3]

Step 3: Product Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Adsorb the reaction mixture onto a small amount of silica gel.

-

Purify the product by flash chromatography using a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0-100%) to isolate the desired N-substituted 3-aminopyrazine-2-carboxamide.[3]

Step 4: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-aminopyrazine-2-carboxamides.

Caption: Workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Data Presentation

The following table summarizes the yields of representative N-substituted 3-aminopyrazine-2-carboxamides synthesized using a procedure analogous to the one described above. This data is extracted from the literature and is presented for comparative purposes.

| Compound | R-group (Amine) | Yield (%) | Reference |

| 1 | Benzyl | - | [3] |

| 2 | 2-Methylbenzyl | 27 | [3][5] |

| 3 | 3-Methylbenzyl | - | [3] |

| 4 | 4-Methylbenzyl | - | [3] |

| 5 | 2,6-Dichlorobenzyl | - | [3] |

| 6 | 2-Fluorobenzyl | - | [3] |

| 7 | 3-Fluorobenzyl | - | [3] |

| 8 | 4-Fluorobenzyl | - | [3] |

Note: The table presents data for compounds synthesized via "Procedure A" as described in the cited literature, which involves the aminolysis of this compound.[3] A dash (-) indicates that the yield was not explicitly reported in the provided search results for this specific procedure.

Discussion

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides from this compound via microwave-assisted aminolysis is a robust and efficient method.[3] The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. The purification of the products is straightforward using standard chromatographic techniques.

It is worth noting that an alternative two-step procedure starting from 3-aminopyrazine-2-carboxylic acid, involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by amidation, has also been reported and, in some cases, provides higher yields.[3] For instance, the synthesis of 3-amino-N-(2-methylbenzyl)pyrazine-2-carboxamide gave a 91% yield using the CDI method, compared to a 27% yield from the methyl ester.[3][5] Researchers may consider this alternative based on the availability of starting materials and desired reaction efficiency.

The compounds synthesized through these methods are valuable for screening in various biological assays, particularly in the fields of antimycobacterial and anticancer drug discovery.[1][6] The diversity of commercially available amines allows for the creation of large libraries of N-substituted 3-aminopyrazine-2-carboxamides for structure-activity relationship (SAR) studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis with Methyl 3-Aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction